

# BI 01383298 dosing concentration for in vitro studies

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Compound Focus: **BI 01383298**

Cat. No.: S521111

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## BI 01383298 Dosing at a Glance

The table below summarizes the key quantitative data for using **BI 01383298** in in vitro assays.

Parameter	Recommended Value / Range	Experimental Context
Working Concentration	100 nM [1]	Standard concentration for effective inhibition in uptake assays.
IC <sub>50</sub> Value	~100 nM [1]	Represents the concentration for half-maximal inhibition of citrate uptake.
Stock Solution	10 mM in DMSO [2]	Common stock concentration provided by commercial suppliers.

## Detailed Experimental Protocols

Here are detailed methodologies for key experiments using **BI 01383298**, based on published studies.

### Cell Culture and Transfection

This protocol is for setting up the cellular system to study human NaCT [1].

- **Cell Lines:** Use HEK293FT cells for ectopic expression or HepG2 cells, which constitutively express NaCT.
- **Transfection:** For HEK293FT cells, use a lipofectamine-3000-based transfection system to transiently express cloned human *SLC13A5* or mouse *Slc13a5* cDNA. The expression is driven by a CMV promoter.
- **Culture Conditions:** Maintain cells in high-glucose DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

## Citrate Uptake Assay

This is the core assay for evaluating **BI 01383298**'s inhibitory activity [1].

- **Cell Seeding:** Seed HepG2 cells at a density of  $4 \times 10^5$  cells per well in an appropriate plate.
- **Inhibitor Pre-treatment:** Pre-incubate the cells with your chosen concentration of **BI 01383298** (e.g., 100 nM) for a specified period.
- **Uptake Measurement:** Initiate the transport by adding radiolabeled [ $^{14}\text{C}$ ]-citrate to the cells.
- **Termination and Analysis:** Terminate the uptake reaction, typically by ice-cold buffer washes. Lyse the cells and measure the accumulated radioactivity using a scintillation counter to quantify citrate uptake.

## Cell Proliferation Assay

This protocol assesses the functional consequences of NaCT inhibition [1].

- **Treatment:** Continuously expose HepG2 cells to **BI 01383298** in the culture medium.
- **Proliferation Measurement:** Monitor cell proliferation over time using standard methods (e.g., cell counting, MTT assay).
- **Expected Outcome:** Exposure to **BI 01383298** should result in decreased HepG2 cell proliferation.

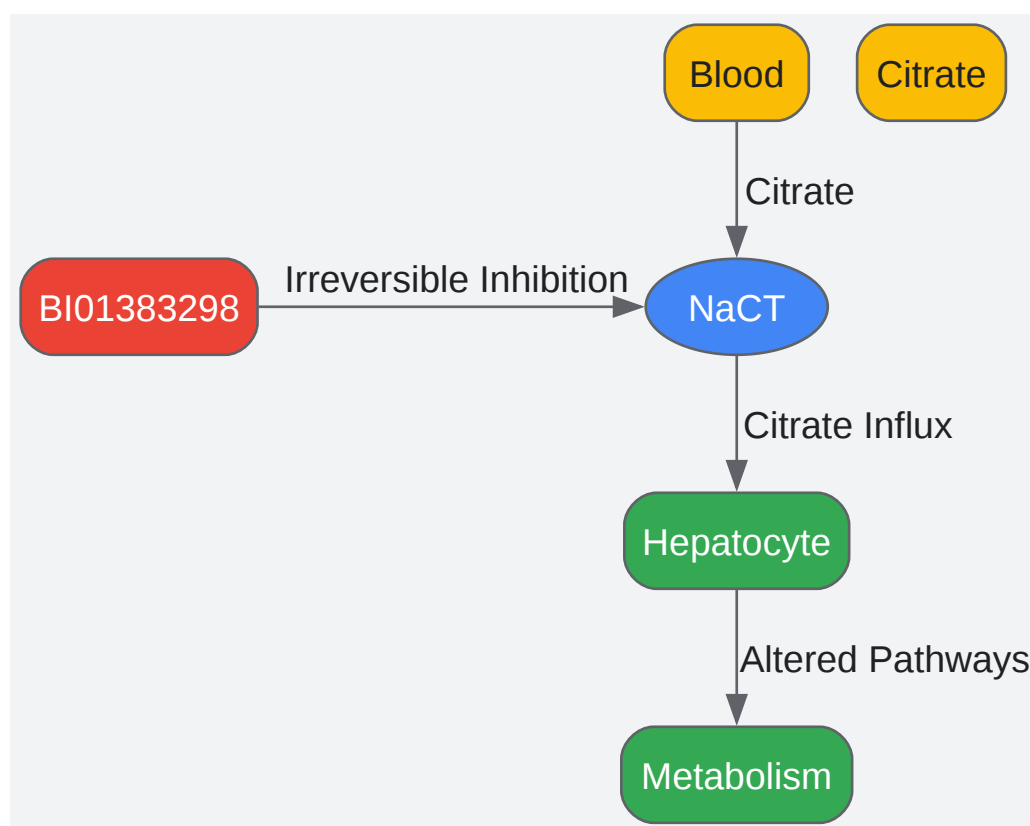
## Critical Experimental Considerations

- **Species Specificity:** **BI 01383298** is an irreversible and non-competitive inhibitor of **human NaCT** but has **no effect on the mouse orthologue** (*Slc13a5*) [1]. This is a critical factor in model selection.
- **Inhibition Mechanism:** The irreversible nature of its inhibition means that the effects are long-lasting. Pre-incubating cells with the inhibitor before the uptake assay is a key step in the protocol [1].

- **Broad Substrate Inhibition:** While known for citrate transport inhibition, **BI 01383298** also inhibits human NaCT-mediated uptake of other substrates like L-arginine and its derivatives (ADMA, L-homoarginine) [3].

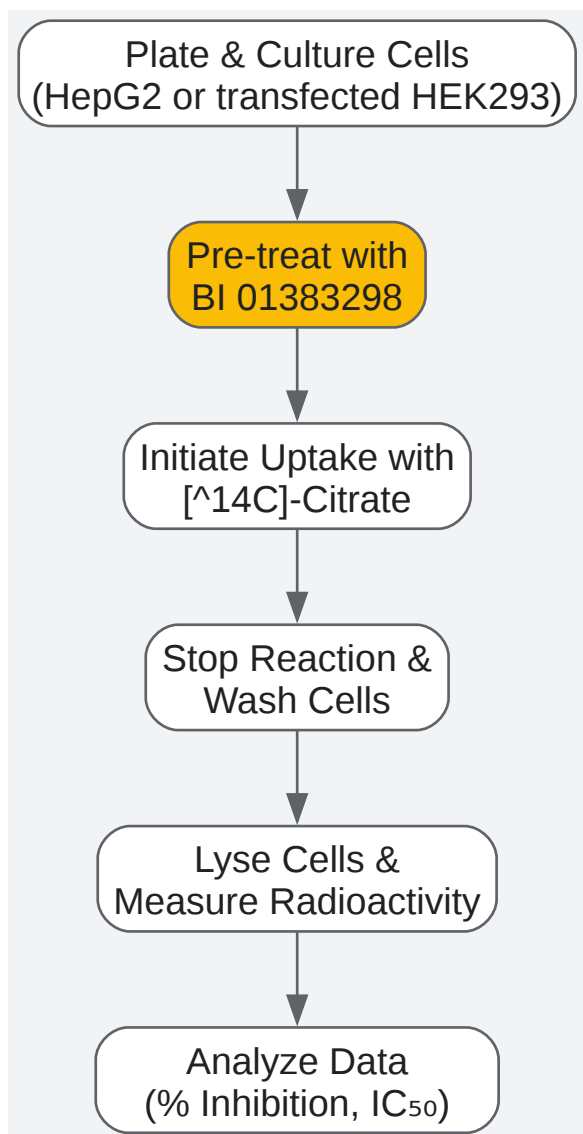
## Mechanism and Workflow Diagrams

The following diagrams illustrate the mechanism of **BI 01383298** and a general workflow for conducting the uptake assay.



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*Diagram 1: Mechanism of **BI 01383298** Action. **BI 01383298** irreversibly binds to the human NaCT transporter on the hepatocyte membrane, inhibiting the influx of citrate from the blood. This leads to altered metabolic pathways within the cell, such as reduced fatty acid and cholesterol synthesis [1].*



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*Diagram 2: Citrate Uptake Assay Workflow. The key steps for performing the radiolabeled citrate uptake assay to quantify the inhibitory effect of **BI 01383298** on NaCT function [1].*

## Frequently Asked Questions

**Is BI 01383298 available for research?** Yes, **BI 01383298** was designed by Boehringer Ingelheim and is available for research both through their open innovation portal (opnMe.com) and from commercial chemical suppliers like MedChemExpress [2].

**What is the molecular weight and formula of BI 01383298?** Its molecular weight is 445.34, and its chemical formula is  $C_{19}H_{19}Cl_2FN_2O_3S$  [2].

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## References

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2. BI 01383298 | SLC13A5 Inhibitor [medchemexpress.com]
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